

In vitro activity of Cephaeline Dihydrochloride

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Compound of Interest

Compound Name: Cephaeline Dihydrochloride

Cat. No.: B1663495

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An In-Depth Technical Guide to the In Vitro Activity of **Cephaeline Dihydrochloride**

Introduction

Cephaeline is a natural isoquinoline alkaloid derived from the roots and rhizomes of *Carapichea ipecacuanha* (Ipecac).[1][2] As a desmethyl analog of emetine, it shares many biological properties with its more well-known counterpart, including its traditional use as an emetic agent.[2][3][4] Recent research has unveiled a broader pharmacological profile for Cephaeline, demonstrating significant in vitro activity as an anticancer, antiviral, and specific enzyme-inhibiting agent.[5][6][7] This technical guide provides a comprehensive overview of the in vitro activities of Cephaeline, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action for researchers, scientists, and drug development professionals.

Anticancer and Cytotoxic Activity

Cephaeline has demonstrated potent cytotoxic effects across a range of cancer cell lines, including mucoepidermoid carcinoma (MEC), lung cancer, and leukemia.[5][8][9] Its mechanisms of action are multifaceted, involving the induction of ferroptosis and the epigenetic modulation of histone proteins.[8][9]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) values highlight Cephaeline's potency against various cancer cell lines.

Cell Line	Cancer Type	Assay Type	Incubation Time	IC50 Value	Citation(s)
UM-HMC-3A	Mucoepidermoid Carcinoma	MTT	72 h	0.02 μ M	[5]
H460	Lung Cancer	CCK-8	72 h	35 nM	[9]
HL60	Promyelocytic Leukemia	XTT	Not Specified	0.04 μ M	[5]
A549	Lung Cancer	CCK-8	72 h	43 nM	[9]
H460	Lung Cancer	CCK-8	48 h	58 nM	[9]
A549	Lung Cancer	CCK-8	48 h	65 nM	[9]
H460	Lung Cancer	CCK-8	24 h	88 nM	[9]
A549	Lung Cancer	CCK-8	24 h	89 nM	[9]
SK-OV-3	Ovarian Cancer	MTT	72 h	0.1 μ M	[5]
UM-HMC-1	Mucoepidermoid Carcinoma	MTT	72 h	0.16 μ M	[5]
UM-HMC-2	Mucoepidermoid Carcinoma	MTT	72 h	2.08 μ M	[5]

Mechanisms of Anticancer Action

1.2.1 Induction of Ferroptosis in Lung Cancer

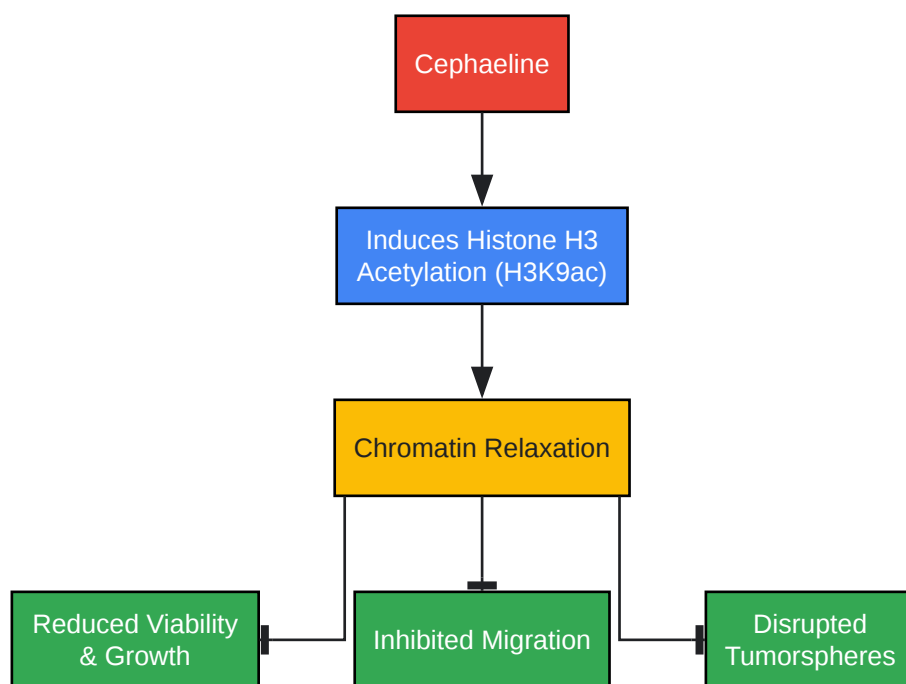
In lung cancer cells, Cephaeline's primary mechanism is the induction of ferroptosis, an iron-dependent form of programmed cell death. It achieves this by targeting and inhibiting the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[\[5\]](#)[\[9\]](#) The inhibition of NRF2 leads to the downregulation of key antioxidant genes such as GPX4 and SLC7A11,

disrupting cellular redox homeostasis and triggering lipid peroxidation, which culminates in ferroptotic cell death.[5][9]

Cephaeline-induced ferroptosis pathway in lung cancer cells.

1.2.2 Histone Acetylation in Mucoepidermoid Carcinoma (MEC)

In MEC cell lines, Cephaeline functions as an epigenetic modulator. It induces the acetylation of histone H3 at lysine 9 (H3K9ac), which is associated with chromatin relaxation.[8][10] This alteration in chromatin structure disrupts multiple oncogenic processes, leading to reduced cell viability and proliferation, a halt in cellular migration, and the inhibition of tumorsphere formation, a key characteristic of cancer stem cells.[8][10]



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Cephaeline's epigenetic impact on MEC cells.

Antiviral Activity

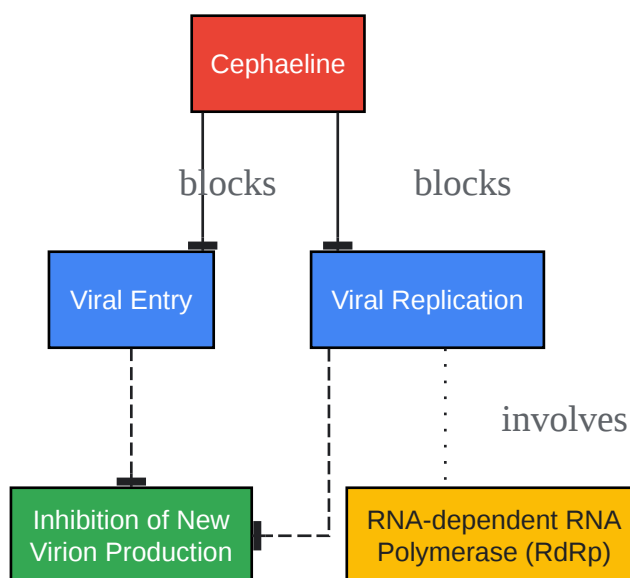
Cephaeline exhibits potent, broad-spectrum antiviral activity against several RNA viruses, including Ebola virus (EBOV), Zika virus (ZIKV), and SARS-CoV-2.[5][6][11] Its efficacy is often observed in the nanomolar range, making it a compound of significant interest for antiviral drug development.

Quantitative Antiviral Data

Virus	Cell Line / Assay	Endpoint Measured	IC50 / IC99 Value	Citation(s)
Zika Virus (ZIKV)	SNB-19 cells	Viral Titer	IC50 = 3.11 nM	[12]
SARS-CoV-2	Not Specified	Not Specified	IC50 = 0.0123 μ M (12.3 nM)	[6]
Ebola Virus (EBOV)	Vero E6 cells	Live Virus Infection	IC50 = 22.18 nM	[5]
Zika Virus (ZIKV)	HEK293 cells	NS1 Protein Expression	IC50 = 26.4 nM	[12]
Vaccinia Virus (VACV)	BSC40 cells	Virus Replication	IC99 = 60 nM	[6][13]
Zika Virus (ZIKV)	HEK293 cells	NS5 RdRp Activity	IC50 = 976 nM	[5]
Ebola Virus (EBOV)	HeLa cells	VLP Entry	IC50 = 3.27 μ M	[5]

Mechanism of Antiviral Action

Studies suggest that Cephaeline employs a dual mechanism to combat viral infections. It acts by both inhibiting viral replication within the host cell and by impeding the entry of the virus into the cell.[6][11] For several RNA viruses, including ZIKV and SARS-CoV-2, a key molecular target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[5][6] Surface plasmon resonance studies have confirmed that Cephaeline binds to the SARS-CoV-2 RdRp (NSP-12) with a dissociation constant (KD) of 19.6 μ M.[6]



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Proposed dual antiviral mechanisms of Cephaeline.

Enzyme Inhibition

Cephaeline has been evaluated for its inhibitory effects on human hepatic microsomal cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. It demonstrates selective inhibition, primarily targeting the CYP2D6 isoform.^{[7][12][14]}

Quantitative CYP Inhibition Data

Enzyme	Parameter	Value (μM)	Citation(s)
CYP2D6	Ki	54	^{[7][12]}
CYP2D6	IC50	121	^{[7][14]}
CYP3A4	Ki	355	^{[7][12]}
CYP3A4	IC50	> 1000	^{[7][14]}
CYP2C9	IC50	> 1000	^{[7][14]}

Experimental Protocols

The following are generalized protocols for key in vitro assays based on methodologies reported in the literature.

Protocol: Cell Viability and Cytotoxicity (MTT/CCK-8 Assay)

This protocol is used to determine the IC₅₀ of Cephaeline against adherent cancer cell lines.

- **Cell Seeding:** Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of **Cephaeline Dihydrochloride** in culture medium. Remove the old medium from the wells and add 100 µL of the Cephaeline dilutions. Include vehicle-only wells as a negative control.
- **Incubation:** Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[\[9\]](#)
- **Reagent Addition:** Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 1-4 hours.
- **Measurement:** For MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.
- **Data Acquisition:** Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
- **Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

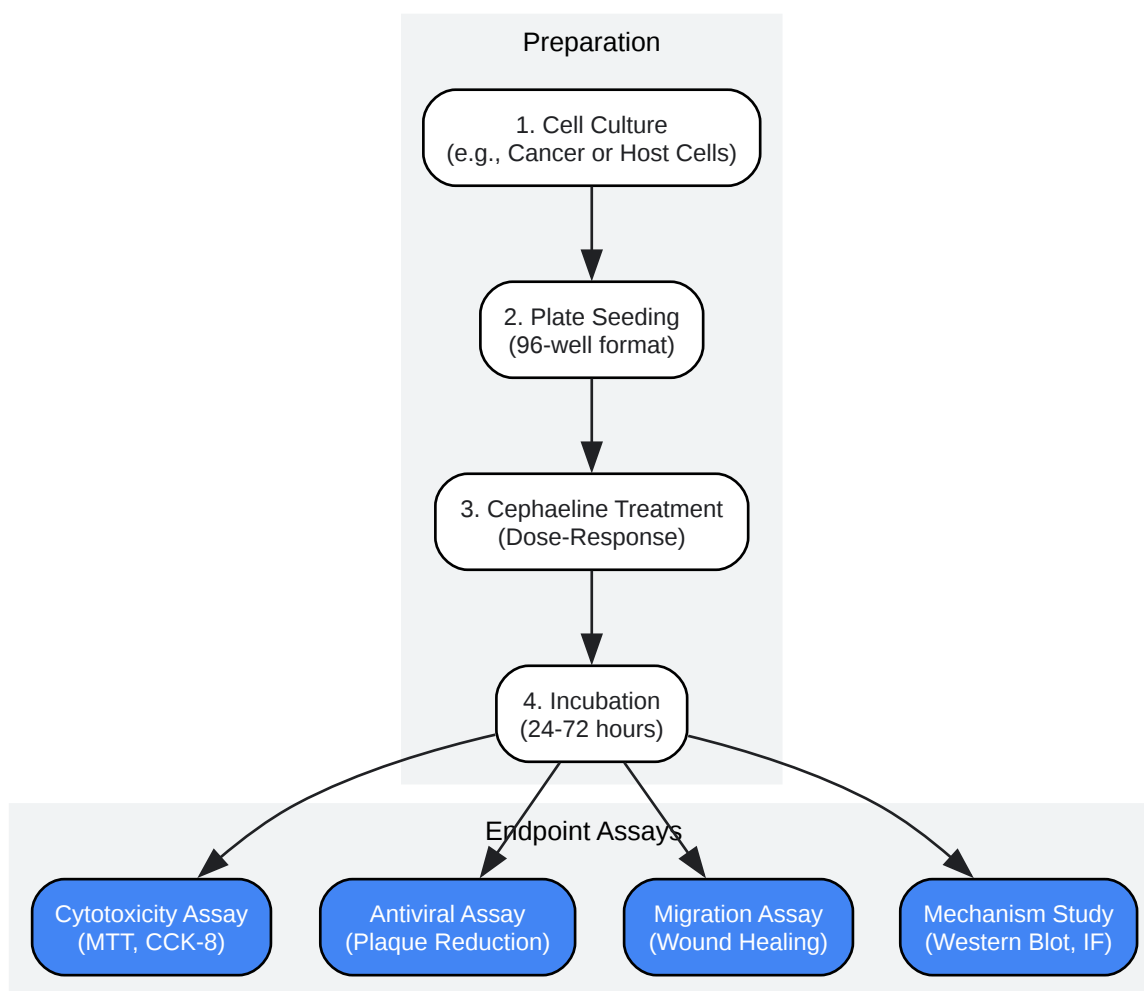
Protocol: Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the inhibitory potential of Cephaeline on specific CYP isoforms using human liver microsomes.[\[14\]](#)

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL protein), a specific CYP isoform

substrate (e.g., bufuralol for CYP2D6), and a range of Cephaeline concentrations (e.g., 1-100 μ M).^[14]

- Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
- Initiation of Reaction: Start the reaction by adding a pre-warmed NADPH-generating system.
- Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C in a shaking water bath.
- Termination of Reaction: Stop the reaction by adding a cold solvent, such as acetonitrile, often containing an internal standard.
- Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
- Analysis: Quantify the formation of the metabolite from the specific substrate using LC-MS/MS.
- Data Analysis: Calculate the rate of metabolite formation at each Cephaeline concentration relative to the vehicle control to determine the IC₅₀ and K_i values.



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General workflow for *in vitro* screening of Cephaeline.

Conclusion

Cephaeline Dihydrochloride is a potent bioactive alkaloid with a compelling profile of *in vitro* activities. Its nanomolar efficacy against various cancers and viruses, coupled with well-defined mechanisms of action such as the induction of ferroptosis and inhibition of viral RdRp, establishes it as a promising lead compound for further preclinical and clinical investigation. The selective inhibition of CYP2D6 suggests a need for careful consideration of drug-drug interactions during development. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of this natural product.

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